(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid
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Overview
Description
(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid is a complex organic compound that belongs to the family of benzo[de]isoquinoline derivatives This compound is characterized by its unique structure, which includes two nitro groups and a dioxoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a benzo[de]isoquinoline derivative, followed by oxidation and subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of strong acids or oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzo[de]isoquinoline derivatives.
Scientific Research Applications
(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe or chemosensor due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Mechanism of Action
The mechanism of action of (5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro groups and the dioxoisoquinoline core play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5,8-diamino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid: Similar structure but with amino groups instead of nitro groups.
1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid: Lacks the nitro groups and has additional carboxylic acid functionalities.
Uniqueness
(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid is unique due to the presence of both nitro groups and the dioxoisoquinoline core, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring strong electron-accepting capabilities and specific reactivity patterns .
Properties
CAS No. |
83427-84-3 |
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Molecular Formula |
C14H7N3O8 |
Molecular Weight |
345.22 g/mol |
IUPAC Name |
2-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid |
InChI |
InChI=1S/C14H7N3O8/c18-11(19)5-15-13(20)9-3-7(16(22)23)1-6-2-8(17(24)25)4-10(12(6)9)14(15)21/h1-4H,5H2,(H,18,19) |
InChI Key |
DJKQIOVPCSRXOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=C3C2=C(C=C1[N+](=O)[O-])C(=O)N(C3=O)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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